molecular formula C8H7BrO4 B3231379 3-Bromo-2-hydroxy-5-methoxybenzoic acid CAS No. 132020-40-7

3-Bromo-2-hydroxy-5-methoxybenzoic acid

Cat. No. B3231379
CAS RN: 132020-40-7
M. Wt: 247.04 g/mol
InChI Key: PKQPQKZZJDGCJL-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxy-5-methoxybenzoic acid is a chemical compound with the CAS Number: 132020-40-7 . It has a molecular weight of 247.05 and its IUPAC name is 3-bromo-2-hydroxy-5-methoxybenzoic acid .


Molecular Structure Analysis

The InChI code for 3-Bromo-2-hydroxy-5-methoxybenzoic acid is 1S/C8H7BrO4/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .


Physical And Chemical Properties Analysis

3-Bromo-2-hydroxy-5-methoxybenzoic acid is a powder with a melting point of 194-195°C . and is stored at room temperature .

Scientific Research Applications

Identification in Marine Algae

3-Bromo-2-hydroxy-5-methoxybenzoic acid has been isolated from the red alga Rhodomela confervoides, as part of a study identifying various bromophenol derivatives. This compound was identified among several others through spectroscopic methods, including IR, EIMS, FABMS, ESIMS, HRFABMS, HRESIMS, 1D and 2D NMR, and single-crystal X-ray structure analysis. However, it was found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).

Synthesis and Chemical Reactions

The synthesis and structural characteristics of compounds related to 3-Bromo-2-hydroxy-5-methoxybenzoic acid have been explored in various studies. For instance, a strategy involving palladium-catalyzed cross-coupling reactions has been developed for synthesizing phenolic compounds, which are key intermediates for carcinogenic metabolites (Kumar, 1997). Additionally, research on the synthesis of 2-bromo-3-hydroxybenzoate derivatives via the Diels–Alder reaction and subsequent ring-opening aromatization has been conducted, highlighting the potential of 3-Bromo-2-hydroxy-5-methoxybenzoic acid in complex chemical synthesis processes (Shinohara et al., 2014).

Potential Antioxidant Properties

Some derivatives and related compounds of 3-Bromo-2-hydroxy-5-methoxybenzoic acid have shown antioxidant activities. For example, compounds isolated from the fungus Aspergillus carneus, which are structurally similar to 3-Bromo-2-hydroxy-5-methoxybenzoic acid, exhibited strong antioxidant activity, comparable to ascorbic acid (Xu et al., 2017).

Pharmaceutical Applications

In the realm of pharmacology, derivatives and compounds related to 3-Bromo-2-hydroxy-5-methoxybenzoic acid have been synthesized and screened for antibacterial activity. For instance, hydrazide-hydrazones of similar compounds have shown high bacteriostatic or bactericidal activity against Gram-positive bacteria (Popiołek & Biernasiuk, 2016).

Use in Organic Chemistry Research

Its use in organic chemistry research is evident in the synthesis of various organic compounds and intermediates. Research has been conducted on the synthesis of intermediates of Bifendate, starting from compounds like 3-Bromo-2-hydroxy-5-methoxybenzoic acid, highlighting its significance in the synthesis of complex organic molecules (Li-jiao, 2013).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for the study or use of 3-Bromo-2-hydroxy-5-methoxybenzoic acid are not mentioned in the search results, it’s worth noting that similar compounds have been used in various areas of research .

properties

IUPAC Name

3-bromo-2-hydroxy-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQPQKZZJDGCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-hydroxy-5-methoxybenzoic acid

CAS RN

132020-40-7
Record name 3-bromo-2-hydroxy-5-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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